2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyridazinone core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazolo[3,4-d]pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of tert-Butyl and Isopropyl Groups: These groups can be introduced through alkylation reactions using tert-butyl halides and isopropyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2,3-dimethylaniline and acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the ketone or amide functionalities.
Substitution: Nucleophilic substitution reactions can be performed on the aromatic ring or the pyrazolo[3,4-d]pyridazinone core using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe to study enzyme activity and protein interactions.
Medicine: Potential therapeutic uses due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: Another pyrazolo[3,4-d]pyridazinone derivative with similar biological activity.
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: A compound with a similar tert-butyl group and potential therapeutic uses.
4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one: A triazine derivative with comparable chemical properties.
Uniqueness
2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its pyrazolo[3,4-d]pyridazinone core and the presence of tert-butyl and isopropyl groups contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-13(2)19-16-11-23-27(22(5,6)7)20(16)21(29)26(25-19)12-18(28)24-17-10-8-9-14(3)15(17)4/h8-11,13H,12H2,1-7H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDURSRLKKUQJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=C(C=NN3C(C)(C)C)C(=N2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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